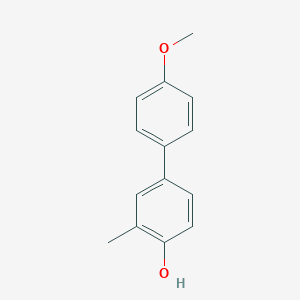

4-(4-Methoxyphenyl)-2-methylphenol

Übersicht

Beschreibung

4-(4-Methoxyphenyl)-2-methylphenol is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) attached to the phenol ring

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

For instance, compounds with a similar structure, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

For example, 4-Methoxyamphetamine, a serotonergic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Biochemical Pathways

For instance, benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives found that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

For instance, the herbicidal activity of certain ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation was tested under greenhouse conditions .

Biochemische Analyse

Biochemical Properties

It is known that 4-methoxyphenol, a related compound, is used as a polymerization inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .

Cellular Effects

The cellular effects of 4-(4-Methoxyphenyl)-2-methylphenol are not well-documented. Related compounds such as 4-methoxyphenol have been shown to have effects on cellular processes. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds such as 4-methoxyphenol have been shown to interact with biomolecules. For instance, 4-methoxyphenol is used in organic chemistry as a polymerisation inhibitor .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a melting point of 52.5 °C and a boiling point of 243 °C .

Metabolic Pathways

Related compounds such as 4-methoxyphenylacetic acid have been found to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a density of 1.55 g/cm3 .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts, is employed to form carbon-carbon bonds between aryl halides and boronic acids . This method is favored for its scalability and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenol: Shares the methoxy group but lacks the methyl group on the phenol ring.

2-Methylphenol: Contains the methyl group but lacks the methoxy group.

4-Methoxyphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a hydroxyl group.

Uniqueness

4-(4-Methoxyphenyl)-2-methylphenol is unique due to the combination of both methoxy and methyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

4-(4-Methoxyphenyl)-2-methylphenol, also known as p-methoxy-α-methylphenol, is an organic compound with the chemical formula C₁₄H₁₄O₂. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a phenolic group that contributes to its biological activity. The presence of the methoxy group (–OCH₃) enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria, including Helicobacter pylori. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as 64 μg/mL against certain strains, indicating a potent antibacterial effect (Table 1) .

| Compound | MIC (μg/mL) | Target Strain |

|---|---|---|

| This compound | 64 | Helicobacter pylori |

| Other derivatives | 32-128 | Various strains |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition is crucial in managing inflammatory conditions and pain .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound possesses significant free radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several phenolic compounds, this compound was found to be one of the most effective against H. pylori strains. The study highlighted its potential for development into a therapeutic agent for gastric infections .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that this compound downregulates the expression of inflammatory mediators in human neutrophils. The findings suggest that it may serve as a lead compound for developing new anti-inflammatory drugs .

Molecular Dynamics and Computational Studies

Molecular dynamics simulations have provided insights into the binding interactions of this compound with target proteins involved in inflammation and microbial resistance. These studies help elucidate the pharmacokinetic properties and potential side effects associated with its use .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSFBWFAHYWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541989 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103594-29-2 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.